4,5-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
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Description
Mechanism of Action
Target of Action
The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs are a group of protein kinases that regulate the cell cycle and transcription processes. CDK12 and CDK13 play crucial roles in the regulation of gene transcription, DNA damage response, and cell cycle progression .
Mode of Action
This compound acts by inhibiting CDK12 and/or CDK13 . It is selective for CDK12 and/or CDK13 as compared to CDK7 . In addition to selectively inhibiting CDK12 and/or CDK13, the compounds also act as selective Cyclin K degraders thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 by this compound affects the cell cycle and transcription pathways . By inhibiting these kinases, the compound disrupts the normal progression of the cell cycle and the transcription of certain genes, which can lead to the death of cancer cells .
Result of Action
The inhibition of CDK12 and/or CDK13 by this compound can lead to the treatment of various disorders. These include disorders associated with CDK mutation or overexpression, disorders resulting from inappropriate activity of a CDK, proliferative disorders, cancer, viral infections, neurodegenerative disorders, ischemia, renal diseases, cardiovascular disorders, autoimmune disorders, and disorders caused by dysfunction of translation in cells .
Future Directions
Properties
IUPAC Name |
7-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-12-11-16(25-15(20-12)5-6-19-25)23-7-9-24(10-8-23)17-13(2)14(3)21-18(22-17)26-4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRRDDJCVLQNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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